5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolidinones. This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. It has gained significant attention in various fields of scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Lacks the chlorine substituent but shares similar chemical reactivity.
5-Chloro-2-methyl-thieno[2,3-d]-pyrimidine: Contains a pyrimidine ring instead of an isothiazolidinone ring
Uniqueness
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4ClNO3S2 |
---|---|
Molecular Weight |
237.7 g/mol |
IUPAC Name |
5-chloro-2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C6H4ClNO3S2/c1-8-6(9)5-3(13(8,10)11)2-4(7)12-5/h2H,1H3 |
InChI Key |
TZBWIXZWPHZTEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.